ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a thiophene-based heterocyclic compound featuring a benzylidene substituent at the 5-position and a 4-toluidino group at the 2-position. This compound belongs to a class of 4,5-dihydrothiophene derivatives known for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or ligands for biological targets .
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-15-11-20(3)12-16-23)17-22-7-5-6-8-24(22)34-18-21-13-9-19(2)10-14-21/h5-17,31H,4,18H2,1-3H3/b25-17-,30-28? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMPKCKVCLADA-LGSKZASQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C)SC1=NC4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C)/SC1=NC4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the benzylidene and ethyl ester groups. Common reagents used in the synthesis include 4-methylbenzyl alcohol, benzaldehyde, and ethyl chloroformate. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Molecular Formula
- C : 25
- H : 28
- N : 2
- O : 4
- S : 1
Molecular Weight
- Approximately 420.56 g/mol.
Medicinal Chemistry
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that the compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Properties : Preliminary research shows that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at concentrations of 10 µM, suggesting potent anticancer effects.
Materials Science
The compound is explored for applications in developing advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs).
- Liquid Crystals : The structural characteristics allow it to function in liquid crystal displays (LCDs), enhancing optical performance.
In biological research, the compound's interactions with biomolecules are crucial for understanding its mechanism of action:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to cancer progression.
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission.
Similar Compounds Overview
| Compound Name | Structure Features | Applications |
|---|---|---|
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | Simpler structure without thiophene | Solvent applications |
| (5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene} | Lacks additional functional groups | Limited medicinal properties |
Uniqueness
The combination of functional groups and structural complexity makes this compound particularly interesting for both medicinal and material applications.
Mechanism of Action
The mechanism of action of ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several thiophenecarboxylate derivatives. Key analogues include:
Key Observations :
- Electronic Properties: The 4-toluidino group (electron-donating) contrasts with the 4-methylbenzoylamino group (electron-withdrawing) in , affecting electronic distribution across the thiophene ring.
Yield Comparison :
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (as in ), the target compound shows moderate similarity (~0.6–0.7) to and due to shared thiophene and benzylidene motifs. However, differences in substituents reduce similarity scores compared to simpler analogues like .
Biological Activity
Ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of this compound involves several chemical reactions, primarily starting from ethyl 4-hydroxybenzoate and 4-methylbenzylbromide. The process typically requires refluxing in acetone with anhydrous potassium carbonate under controlled conditions to yield the final product.
Chemical Formula : C29H27NO4S
Molecular Weight : 485.59 g/mol
CAS Number : 354127-08-5
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of rhodanines, which share a structural similarity with this compound, have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria as well as fungal species. Notably, some compounds exhibited better antibacterial potency than ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
| Compound | Activity | Reference |
|---|---|---|
| Ethyl derivative | Antibacterial against MRSA | |
| Rhodanine analogs | Antifungal activity superior to bifonazole |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to modulate the activity of these targets, leading to various biological effects including antimicrobial and potential anticancer activities .
Case Studies
- Anticancer Potential : In vitro studies have indicated that similar compounds can inhibit protein kinases involved in cancer cell proliferation. For example, a related compound was found to inhibit casein kinase II (CK2), which is implicated in numerous cancers. This inhibition resulted in decreased cell viability in cancer cell lines .
- Inflammation Modulation : Other studies suggest that derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation, potentially making them candidates for treating inflammatory diseases .
Future Directions
The ongoing research into the biological activities of this compound indicates its promise as a lead compound for further development in medicinal chemistry. Its potential applications range from antimicrobial agents to anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
